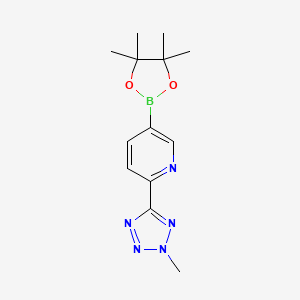
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride
Descripción general
Descripción
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C8H7Cl3O3S . It has a molecular weight of 289.57 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, an ethoxy group, and a sulfonyl chloride group .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
2,5-Dichloro-4-ethoxybenzenesulfonyl chloride demonstrates significance in advanced oxidation processes (AOPs) for wastewater treatment. A study highlighted its role in enhancing the decoloration of azo dyes in chloride-rich wastewater, despite inhibiting dye mineralization. The presence of chloride ions notably influences the degradation pathways and byproduct formation, including chlorinated aromatic compounds, in AOPs. This insight is critical for optimizing AOPs in treating chloride-rich wastewater and managing potential environmental impacts of chlorinated byproducts (Yuan, Ramjaun, Wang, & Liu, 2011).
Organic Synthesis and Chemical Transformations
The compound is integral in organic synthesis and various chemical transformations. It has been used to synthesize oxime-cyclophosphazenes, highlighting its versatility in forming diverse structures and potential applications in material science and catalysis (Çil & Arslan, 2009). Furthermore, its reactivity with free chlorine constituents like Cl₂ and Cl₂O sheds light on its potential in disinfection and the formation of disinfection byproducts, crucial for water treatment and environmental safety (Sivey & Roberts, 2012).
Pharmaceutical and Biological Applications
In the realm of pharmaceuticals and biological applications, derivatives of this compound have been studied for their antibacterial and enzyme inhibitory activities, showing promise in treating diseases like type-2 diabetes and providing insights into drug development (Munir et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dichloro-4-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O3S/c1-2-14-7-3-6(10)8(4-5(7)9)15(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRLZCSAXMOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)

![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)


![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)





![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)